6-Deoxy-6-fluoroascorbic acid
CAS No.: 142474-58-6
Cat. No.: VC0119110
Molecular Formula: C6H7FO5
Molecular Weight: 177.118
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142474-58-6 |
---|---|
Molecular Formula | C6H7FO5 |
Molecular Weight | 177.118 |
IUPAC Name | (2R)-2-[(1R)-2-fluoranyl-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
Standard InChI | InChI=1S/C6H7FO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1/i7-1 |
Standard InChI Key | QEEVTUIFEBAYPA-BTCDUBSXSA-N |
SMILES | C(C(C1C(=C(C(=O)O1)O)O)O)F |
Introduction
Chemical Structure and Properties
Molecular Properties
6-Deoxy-6-fluoroascorbic acid is a fluorinated analog of ascorbic acid where the hydroxyl group at the 6-position is replaced with a fluorine atom. This strategic modification maintains the compound's essential biological properties while enabling detection through fluorine-based analytical techniques.
Property | Value |
---|---|
Chemical Formula | C6H7FO5 |
CAS Number | 142474-58-6 |
Molecular Weight | 177.12 g/mol |
XLogP3 | -0.6 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 2 |
Exact Mass | 177.030286 |
Topological Polar Surface Area | 87 |
Heavy Atom Count | 12 |
Defined Atom Stereocenter Count | 2 |
The molecular structure retains the lactone ring characteristic of ascorbic acid, which is essential for its antioxidant properties and biological activity .
Crystal Structure
Crystallographic studies have provided detailed insights into the structural properties of 6-deoxy-6-fluoroascorbic acid. Crystals grown from nitromethane belong to the space group P2(1) with the following parameters:
Notably, the atomic coordinates, bond lengths and angles, hydrogen coordinates, and displacement parameters are remarkably similar to those of native ascorbic acid. This structural similarity explains why the compound effectively mimics ascorbic acid's biochemical behavior while providing the analytical advantages of the fluorine label .
Synthesis Methods
Radiolabeled Synthesis
For applications in imaging and metabolic tracing, a radiolabeled version (18F-DFA) has been developed through a one-pot synthesis method via nucleophilic displacement of a cyclic sulfate with no-carrier-added [18F]fluoride ion. This synthesis approach yields the following results:
This efficient radiosynthesis method enables the production of 18F-DFA suitable for positron emission tomography (PET) imaging and metabolic tracing studies.
Biochemical Properties and Behavior
Comparative Analysis with Ascorbic Acid
6-Deoxy-6-fluoroascorbic acid demonstrates remarkably similar biochemical properties to native ascorbic acid, making it an ideal analog for studying vitamin C metabolism:
Property | Comparison to Ascorbic Acid |
---|---|
UV Spectral Properties | Essentially identical |
Oxidation Kinetics (CuCl2-mediated) | Essentially identical across different pH values |
Biological Transport | Utilizes the same sodium-dependent transport systems (SVCT) |
Tissue Distribution | Similar pattern of accumulation in tissues with high ascorbic acid concentrations |
These similarities validate the use of 6-deoxy-6-fluoroascorbic acid as a reliable tracer for studying ascorbic acid metabolism and distribution .
Oxidation and Degradation
High-resolution 19F-NMR spectroscopy (750 MHz with proton decoupling) has proven to be a powerful technique for detecting and characterizing these degradation products. The major oxidation product has been identified as fluoro-dehydroascorbic acid (F-DHA), with several additional degradation pathways leading to additional compounds .
Applications in Research
Metabolomic Mapping
6-Deoxy-6-fluoroascorbic acid has emerged as a valuable tool in metabolomic mapping, providing insights into the complex metabolic pathways of ascorbic acid. The fluorine label allows for sensitive detection using 19F-NMR spectroscopy, enabling researchers to track the formation and transformation of multiple metabolites simultaneously .
This approach has been particularly valuable in studying:
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Ascorbic acid homeostasis in normal and disease states
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Formation and identification of degradation products
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Tissue-specific metabolism patterns
Diabetes Research
Studies using 6-deoxy-6-fluoroascorbic acid have revealed significant insights into how diabetes affects ascorbic acid metabolism:
Tissue | Effect of Diabetes on Ascorbic Acid Oxidation |
---|---|
Liver | Dramatic increase (P < 0.01) |
Kidney | Dramatic increase (P < 0.01) |
Spleen | Dramatic increase (P < 0.01) |
Plasma | Dramatic increase (P < 0.01) |
Brain | Tendency to decrease |
Adrenal Glands | Tendency to decrease |
Heart | Tendency to decrease |
These findings highlight tissue-specific differences in ascorbic acid metabolism under diabetic conditions. Additionally, diabetes dramatically increases urinary loss of the compound and relatively decreases most other urinary fluorine-labeled compounds derived from it .
Lens and Cataract Research
Research using 6-deoxy-6-fluoroascorbic acid has uncovered novel degradation pathways in the lens and aqueous humor. Studies with human lens epithelial cells (HLE-B3) and rat lenses exposed to hyperglycemic or oxidative stress have shown:
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F-ASA and F-DHA are taken up into lens cells by sodium-dependent transporters
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Glycemic stress catalyzes oxidation into a novel fluorinated compound at -212.4 ppm
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F-DHA and F-DKG (fluoro-2,3-diketogulonate) form after glutathione depletion
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Diabetic cataractous rat lenses show suppressed F-ASA uptake
These findings suggest the existence of a previously unknown ascorbic acid degradation pathway in the lens that is influenced by the nature of the oxidative stress present .
Cancer Research and PET Imaging
The radiolabeled variant, 18F-DFA, has demonstrated significant potential in cancer research, particularly for colorectal cancer (CRC):
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18F-DFA accumulates preferentially in cells with high expression of sodium-dependent vitamin C transporters 2 (SVCT2)
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Unlabeled ascorbic acid competitively inhibits 18F-DFA uptake by CRC cells
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PET imaging shows enhanced accumulation in tumors with high SVCT2 expression
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The approach may help identify patients suitable for high-dose vitamin C treatment
These findings suggest that 18F-DFA can serve as a powerful radiotracer to identify tumors with high affinity for ascorbic acid, with SVCT2 potentially serving as a biomarker in this process .
Tissue Distribution and Biodistribution
Normal Tissue Distribution
Tissue distribution studies with 18F-DFA in rats have shown high uptake of radioactivity in several specific organs:
Organ/Tissue | Relative Uptake |
---|---|
Adrenal Glands | High |
Kidneys | High |
Liver | High |
Small Intestine | High |
Brain | Slow and low (between 10-120 min post-injection) |
This distribution pattern closely matches the known concentration profile of natural ascorbic acid in various tissues, further validating 6-deoxy-6-fluoroascorbic acid as an appropriate tracer for vitamin C metabolism .
Tumor Tissue Distribution
In mice bearing 3-methylcholanthrene-induced fibrosarcoma, 18F-DFA has demonstrated the ability to accumulate in tumor tissue, showing its potential utility as a cancer imaging agent . More specifically, in colorectal cancer models, the accumulation correlates with SVCT2 expression levels, with higher uptake observed in tumors overexpressing this transporter .
Future Research Directions
Based on the reviewed literature, several promising avenues for future research with 6-deoxy-6-fluoroascorbic acid emerge:
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Structural characterization of the numerous degradation products detected in vivo
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Further investigation of the novel degradation pathway discovered in lens tissue
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Expansion of cancer imaging applications to additional tumor types
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Development of therapeutic strategies based on ascorbic acid metabolism in specific cancer types
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Investigation of potential correlations between diabetes complications and vitamin C metabolite profiles
These research directions could significantly enhance our understanding of vitamin C metabolism in health and disease while potentially leading to new diagnostic and therapeutic approaches.
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